methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
Description
Methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate is a compound of interest in various scientific fields due to its unique molecular structure and potential applications. This compound features a combination of functional groups that make it a versatile molecule for synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-15(23)12-4-2-11(3-5-12)10-27-17-20-19-14(26-17)7-9-21-8-6-13(22)18-16(21)24/h2-6,8H,7,9-10H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIACLPOOBXRPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. The key steps include the formation of the oxadiazole ring, attachment of the thioether linkage, and esterification of the benzoate.
Industrial Production Methods
While specific industrial production methods for this exact compound may not be well-documented, general principles include optimizing yield and purity through reaction condition adjustments and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thioether group in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro groups, if present, can be reduced to amines.
Substitution: : The aromatic ring in the benzoate can undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution conditions: : Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products
Oxidation of the thioether yields sulfoxide and sulfone derivatives.
Reduction may produce amino derivatives.
Substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology and Medicine
The 2,4-dioxo-3,4-dihydropyrimidine (barbituric acid) moiety suggests potential activity in medicinal chemistry, possibly in drug design targeting enzyme inhibition or receptor binding.
Industry
The unique structure allows applications in material sciences, potentially as a precursor in the synthesis of specialized polymers or as a component in coatings and adhesives.
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. The 2,4-dioxo-3,4-dihydropyrimidine moiety may mimic natural substrates or inhibitors of certain enzymes, leading to competitive inhibition or allosteric modulation. The pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds might include:
Methyl 4-(((5-(2-(2,4-dioxo-1H-pyrimidin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
Ethyl 4-(((5-(2-(2,4-dioxo-1,3-dihydropyrimidin-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
These compounds share structural similarities but may vary in their substituents and therefore their reactivity and applications. The uniqueness of methyl 4-(((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate lies in its specific functional groups and their arrangement, which could confer distinct biological activity or chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
